N-methyl-2-oxoindoline-6-carboxamide
Description
N-Methyl-2-oxoindoline-6-carboxamide is a bicyclic heterocyclic compound featuring an indoline core (a benzene ring fused to a five-membered lactam ring) with a methyl group at the indoline nitrogen (N1), a carbonyl group at position 2 (C2), and a carboxamide substituent at position 6 (C6). This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-methyl-2-oxo-1,3-dihydroindole-6-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c1-11-10(14)7-3-2-6-5-9(13)12-8(6)4-7/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
NEFSVCUUSJURNO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
N-Methyl-2-oxoindoline-6-carboxamide vs. 1-Oxoisoindoline-2-carboxamide (Isoindoline Analogs)
- Structural Differences: Indoline vs. Isoindoline: Indoline has a benzene fused to a five-membered ring containing one nitrogen (lactam structure), while isoindoline features a benzene fused to a five-membered ring with one nitrogen in a different position (non-lactam) . Bond Parameters:
- In 1-oxo-N-phenylisoindoline-2-carboxamide, aromatic bond lengths range from 1.379–1.392 Å, while heterocyclic bond lengths are 1.396–1.500 Å .
For indoline derivatives, bond lengths are expected to differ slightly due to lactam ring strain and electronic effects from the N-methyl group.
- Isoindoline derivatives lack this lactam feature, leading to distinct intermolecular interactions (e.g., π-π stacking at 3.638 Å in isoindoline) .
Comparison with Pyranone Carboxamides
- Example: 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide . Structural Divergence: Pyranone replaces the indoline core with a six-membered oxygen-containing ring. Bioactivity: Pyranone derivatives exhibit antimicrobial activity (e.g., MIC values against S. aureus and C. krusei), suggesting that carboxamide positioning relative to electron-withdrawing groups (e.g., oxo, hydroxy) modulates biological activity .
Substituent Effects
N-Methyl vs. N,N-Dimethyl Carboxamide Derivatives
- Example : N,N-Dimethyl-2-oxoindoline-6-carboxamide .
- Structural Impact :
- N-Methyl substitution at the indoline nitrogen (N1) reduces steric hindrance compared to N,N-dimethylation on the carboxamide nitrogen.
- Molecular weight: 204.22 g/mol (N,N-dimethyl) vs. ~190 g/mol (N-methyl, estimated).
- Functional Impact :
Chlorinated Indoline Derivatives
- Example: Methyl 6-chlorooxoindoline-3-carboxylate . Structural Features: Chlorine at position 6 introduces electron-withdrawing effects, altering electronic distribution and reactivity.
Pharmacological and Physical Property Comparison
Preparation Methods
Esterification and Reductive Cyclization of Nitrobenzoic Acid Derivatives
A three-step procedure outlined in CA2705490A1 starts with 3-nitro-benzoic acid , which undergoes esterification with methanol under acidic conditions to form methyl 3-nitrobenzoate. Subsequent electrophilic substitution with chloroacetic acid methyl ester introduces a methoxycarbonylmethyl group at the 4-position, yielding methyl 4-methoxycarbonylmethyl-3-nitrobenzoate. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine while simultaneously inducing intramolecular amidation to form the oxindole scaffold. Final saponification and re-esterification yield methyl 2-oxoindoline-6-carboxylate, which is then converted to the carboxamide via aminolysis with methylamine (Table 1).
Table 1: Three-Step Synthesis from 3-Nitrobenzoic Acid
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | MeOH, H₂SO₄, reflux | Methyl 3-nitrobenzoate | 85% |
| 2 | ClCH₂COOMe, AlCl₃, 80°C | Methyl 4-methoxycarbonylmethyl-3-nitrobenzoate | 72% |
| 3 | H₂ (50 psi), Pd/C, MeOH | Methyl 2-oxoindoline-6-carboxylate | 68% |
Chain Prolongation of 4-Methyl-3-Nitrobenzonitrile
An alternative four-step route (Synthesis Scheme B in CA2705490A1) begins with 4-methyl-3-nitrobenzonitrile . Chain prolongation via nucleophilic substitution with ethyl bromoacetate forms (4-cyano-2-nitrophenyl)acetic acid ethyl ester. Reductive cyclization under hydrogenation conditions generates the oxindole core, followed by saponification of the nitrile to a carboxylic acid and subsequent esterification. This method achieves a 65% overall yield but requires stringent control of reaction temperatures (80–100°C) to prevent decarboxylation.
Key Alkylation and Acylation Reactions
Chloroacetylation of 2-Oxoindoline-6-Carboxylate
The introduction of the N-methyl group is achieved through alkylation. In US8765748B2, methyl 2-oxoindoline-6-carboxylate reacts with chloroacetic anhydride in toluene at 110°C, forming methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate ("chlorimide"). The reaction is driven by the use of aprotic solvents (e.g., toluene) and excess chloroacetic anhydride (2.5 equiv), yielding 89% product after crystallization from cyclohexane.
Orthoester Condensation for Carboxamide Formation
The "chlorimide" intermediate undergoes condensation with trimethylorthobenzoate in the presence of acetic anhydride as a methanol scavenger. This step forms methyl 1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate ("chlorenol") with a 91.7% yield. Subsequent aminolysis with methylamine in tetrahydrofuran (THF) at 50°C replaces the chloroacetyl group with a methylamide, yielding this compound (Table 2).
Table 2: Alkylation and Aminolysis Conditions
| Step | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Chloroacetylation | Chloroacetic anhydride, toluene | 110°C | 89% | 98.5% |
| Orthoester condensation | Trimethylorthobenzoate, Ac₂O | 120°C | 91.7% | 99.3% |
| Aminolysis | Methylamine, THF | 50°C | 82% | 97.8% |
Improved Industrial Processes
One-Pot Synthesis via Acetic Anhydride-Mediated Cyclization
CN112592307B discloses a streamlined one-pot method combining methyl 2-oxoindoline-6-carboxylate , trimethyl orthobenzoate , and excess acetic anhydride (3.0 equiv) in N,N-dimethylformamide (DMF). Heating at 120°C for 4 hours achieves simultaneous orthoester condensation and methanol elimination, yielding the "chlorenol" intermediate in 79.3% yield. This approach reduces purification steps and improves scalability, though DMF poses challenges for large-scale solvent recovery.
Catalytic Hydrogenation Optimization
The TDCommons technical disclosure highlights a modified hydrogenation step using Raney nickel instead of Pd-C, which enhances selectivity for the oxindole ring formation. By operating at lower hydrogen pressures (30 psi) and temperatures (50°C), the process achieves a 75% yield of methyl 2-oxoindoline-6-carboxylate with <1% over-reduction byproducts.
Analytical and Process Validation Data
Purity and Impurity Profiling
HPLC analyses of the final carboxamide product across methods show consistent purity >97%, with major impurities including residual chloroacetyl derivatives (0.5–1.2%) and unreacted orthoester (0.3–0.8%). Crystallization from methanol/water mixtures reduces impurities to <0.5%.
Thermal Stability Studies
Thermogravimetric analysis (TGA) reveals that this compound is stable up to 200°C, with decomposition onset at 215°C, supporting the use of high-temperature reactions in its synthesis.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Three-step nitrobenzoic acid route | High yields (68–72%), readily available starting materials | Requires hazardous AlCl₃ for electrophilic substitution |
| Four-step benzonitrile route | Avoids electrophilic substitution step | Lower overall yield (65%), costly nitrile starting material |
| One-pot orthoester condensation | Reduced steps, high yield (79.3%) | DMF solvent recovery challenges |
| Catalytic hydrogenation (Raney Ni) | Improved selectivity, lower pressure | Longer reaction times (12–18 hrs) |
Q & A
Q. What controls are essential in assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Negative controls : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
- Positive controls : Compare with structurally similar compounds with known stability profiles.
- Accelerated stability testing : Expose the compound to oxidative (H2O2) or hydrolytic (acid/base) conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
